molecular formula C25H28FN5O2S B2654837 1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-32-5

1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2654837
Numéro CAS: 1114653-32-5
Poids moléculaire: 481.59
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O2S and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Basic Information

PropertyValue
CAS Number 1114877-29-0
Molecular Formula C25H28FN5O2S
Molecular Weight 481.6 g/mol

Structural Characteristics

The compound features a triazoloquinazoline core, which is known for various biological activities. The presence of the fluorobenzyl group and diisobutyl substituents are hypothesized to enhance its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds structurally similar to our target compound have shown significant cytotoxicity against various cancer cell lines:

  • Hepatocellular Carcinoma (HePG-2)
  • Mammary Gland Breast Cancer (MCF-7)
  • Human Prostate Cancer (PC3)
  • Colorectal Carcinoma (HCT-116)

In a comparative study, derivatives of triazoloquinazolines exhibited moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .

The proposed mechanism includes:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition can lead to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G2/M phase arrest in cancer cells, further promoting apoptotic pathways .

Comparative Efficacy

A summary of relevant findings on similar compounds is provided below:

Compound IDCell LineIC50 (µM)Mechanism
Compound 9HCT-11617.35DNA intercalation
Compound 7HePG-229.47Topoisomerase II inhibition
Compound 16HCT-1162.44DNA binding

These findings suggest that modifications in the molecular structure can significantly influence biological activity.

Study on Triazoloquinazolines

A study published in Archiv Der Pharmazie evaluated several triazoloquinazoline derivatives for their anticancer activity. The results indicated that specific substitutions at the quinazoline ring led to enhanced cytotoxicity against HCT-116 cells compared to others . This underscores the importance of structural modifications in enhancing biological efficacy.

Synthesis and Evaluation

Another study focused on synthesizing novel triazoloquinazolines and assessing their biological activity against various cancer types. The synthesized compounds demonstrated promising results, with some achieving IC50 values as low as 6.29 µM against HepG2 cells . This highlights the potential of our target compound in similar applications.

Propriétés

IUPAC Name

1-[(2-fluorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-15(2)12-27-22(32)17-9-10-19-21(11-17)31-24(30(23(19)33)13-16(3)4)28-29-25(31)34-14-18-7-5-6-8-20(18)26/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBWKZUNJTWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4F)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.